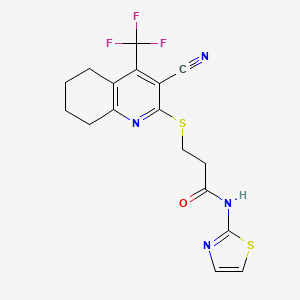

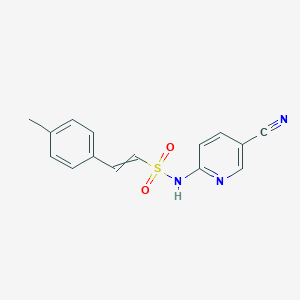

![molecular formula C16H15N3OS2 B2822037 N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide CAS No. 1022706-64-4](/img/structure/B2822037.png)

N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The compound has a molecular weight of 284.38 .

Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated . The title compound was obtained in high yield in the reaction between tryptamine and naproxen .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties . The indole molecule has seven positions to accommodate different substitutions .Chemical Reactions Analysis

Researchers have done many studies on the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target . The newly synthesized compound was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.38 . It is recommended to keep it in a dark place, sealed in dry, at 2-8°C .科学的研究の応用

Anti-Inflammatory Properties

N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide: exhibits anti-inflammatory effects due to its structural resemblance to naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). Naproxen inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), reducing prostaglandin synthesis and inflammation . Researchers are exploring its potential in treating inflammatory diseases such as rheumatoid arthritis and even its role in managing severe respiratory symptoms associated with COVID-19 .

Antiviral Activity

Combining the anti-inflammatory properties of naproxen with the broad-spectrum antiviral activity of tryptamine derivatives, this compound could be a promising candidate for viral infections. Ongoing trials suggest that it might help reduce severe respiratory mortality associated with COVID-19 .

Neuromodulation and Behavior Regulation

Tryptamine derivatives, including this compound, play a fundamental role in the central nervous system. They regulate processes such as sleep, cognition, memory, and behavior . Investigating its impact on neuromodulation and behavior could yield valuable insights.

Antibacterial and Antimycobacterial Activity

Initial studies indicate antibacterial properties of this compound. Researchers have tested it against Mycobacterium tuberculosis and other strains, comparing its efficacy to standard drugs like isoniazid and rifampicin . Further exploration is warranted to understand its full potential.

Arthritis Treatment

In animal models, this compound has shown promising effects in reducing inflammation and pannus formation in arthritic rats . Investigating its efficacy in human arthritis patients could be valuable.

Fused β-Carboline Formation

The base-promoted fused β-carboline formation from related indole derivatives is an exciting area of study . This compound’s structure could contribute to novel synthetic strategies in this field.

作用機序

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The type, and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds were investigated .

Safety and Hazards

将来の方向性

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . Due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen, it is of great interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties .

特性

IUPAC Name |

N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c20-15(14-6-3-9-22-14)19-16(21)17-8-7-11-10-18-13-5-2-1-4-12(11)13/h1-6,9-10,18H,7-8H2,(H2,17,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTSHSMHYPYOPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

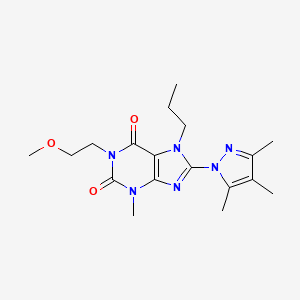

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2821955.png)

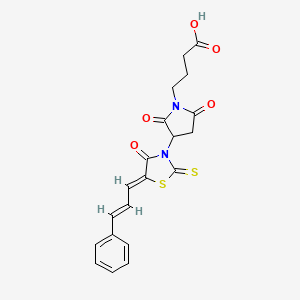

![N-[(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2821959.png)

![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2821962.png)

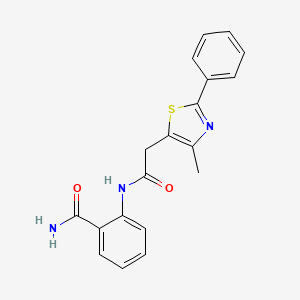

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2821970.png)

![1,3-dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2821971.png)

![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2821972.png)

![Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2821973.png)

![2-(3-benzyl-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2821975.png)